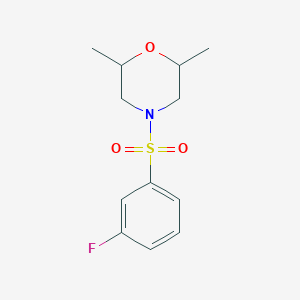

4-(3-Fluorobenzenesulfonyl)-2,6-dimethylmorpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

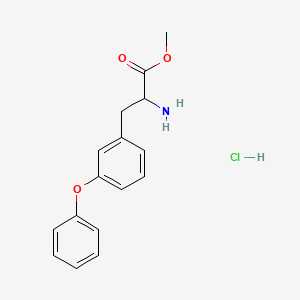

The compound “4-(3-Fluorobenzenesulfonyl)-2,6-dimethylmorpholine” is a morpholine derivative. Morpholine is a common motif in organic chemistry and is often used as a building block in drug discovery . The 3-fluorobenzenesulfonyl group is a sulfonyl derivative, which is commonly used in the synthesis of various organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized from 3-fluorobenzenesulfonyl chloride and 2,6-dimethylmorpholine through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would consist of a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom. The 2,6-dimethyl groups indicate that there are methyl groups attached to the 2nd and 6th carbon atoms of the morpholine ring. The 4-(3-Fluorobenzenesulfonyl) group would be attached to the 4th carbon atom of the morpholine ring .Chemical Reactions Analysis

As a morpholine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the morpholine ring could be opened under acidic or basic conditions. The sulfonyl group could potentially undergo reactions with nucleophiles .Aplicaciones Científicas De Investigación

Synthesis Applications

Synthesis of Indoles : Research has shown the use of related compounds in the synthesis of indoles, which are crucial in the formation of pharmaceutically active compounds like Fluvastatin (Ragaini et al., 2009).

Photoaffinity Labeling : Compounds like p-Dimethylaminobenzene diazonium fluoroborate, which share a structural similarity, have been used for photoaffinity labeling in biological studies (Goeldner & Hirth, 1980).

Cancer Research : Analogues of related compounds have been explored for their potential in inhibiting the growth of cancer cells, particularly in hepatocellular carcinoma (Chen et al., 2015).

Enzyme Inhibition

- Alzheimer's Disease Therapeutics : Certain sulfonamides derived from related structures have shown promising results as inhibitors of acetylcholinesterase, a target for Alzheimer’s disease treatment (Abbasi et al., 2018).

Antimicrobial Activity

- Antibiotic Drug Synthesis : The precursor compound 3-fluoro-4-morpholinoaniline, similar in structure, has been used in the synthesis of new sulfonamides and carbamates with notable antimicrobial activity (Janakiramudu et al., 2017).

Photophysical Properties

- Design of Fluorescent Thiol Probes : Studies have investigated the intramolecular charge transfer of compounds like alkynylpyrenes, which could have implications in the design of fluorescent probes for biological applications (Ji et al., 2009).

Polymer Science

- Polymer Electrolytes for Electrochemical Applications : Research has been conducted on morpholinium-functionalized anion-exchange blend membranes, which are relevant in the context of alkaline fuel cells (Morandi et al., 2015).

Safety and Hazards

As with any chemical compound, handling “4-(3-Fluorobenzenesulfonyl)-2,6-dimethylmorpholine” should be done with appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. The specific hazards associated with this compound are not known .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(3-fluorophenyl)sulfonyl-2,6-dimethylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO3S/c1-9-7-14(8-10(2)17-9)18(15,16)12-5-3-4-11(13)6-12/h3-6,9-10H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOYNDHLKVEMCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3',4'-Dichloro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B2661635.png)

![2-(chloromethyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2661637.png)

![4-[3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2661639.png)

![1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2661648.png)

![6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2661649.png)

![N-[2-(3-Imidazol-1-ylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2661654.png)

![4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2661656.png)